molecular formula C10H15N3O2 B4501512 4-acetyl-2-amino-N,1,5-trimethyl-1H-pyrrole-3-carboxamide

4-acetyl-2-amino-N,1,5-trimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B4501512
M. Wt: 209.24 g/mol
InChI Key: KTAXJJRDKBTLFL-UHFFFAOYSA-N
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Description

4-acetyl-2-amino-N,1,5-trimethyl-1H-pyrrole-3-carboxamide is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.116426730 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

Researchers have developed general procedures for constructing aminoalkyl chains on the 4-acetylpyrrole-2-carboxylic acid nuclei, leading to the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides. These compounds have been evaluated as cytostatic agents, indicating their potential use in cancer research (Bielawski et al., 1993).

Antitumor Activities

A study on the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with various reagents yielded pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, which were screened for their in vitro antitumor activities against different human cancer cell lines. This research highlights the compound's role in developing potential cancer therapies (Hafez et al., 2013).

Antimicrobial Activity

New pyridothienopyrimidines and pyridothienotriazines derived from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides were synthesized and tested for their antimicrobial activities. The study provides insights into the use of these derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Synthesis of Polyamides

Research into the synthesis of new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, including the use of 4-acetylpyrrole derivatives, has been conducted. These polymers, containing pyridyl moiety in the main chain, demonstrate potential applications in materials science due to their unique thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).

Cytotoxicity Studies

The synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including the evaluation of their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, were explored. These findings contribute to the ongoing search for new chemotherapeutic agents (Hassan et al., 2014).

Properties

IUPAC Name

4-acetyl-2-amino-N,1,5-trimethylpyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-5-7(6(2)14)8(10(15)12-3)9(11)13(5)4/h11H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAXJJRDKBTLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)N)C(=O)NC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.